molecular formula C10H8F2N2O3 B15235758 7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid

7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid

Katalognummer: B15235758
Molekulargewicht: 242.18 g/mol
InChI-Schlüssel: RXVLZKLGQCGFSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions may vary depending on the desired functional groups and the starting materials used.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes light or other energy sources for photocatalysis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .

Wirkmechanismus

The mechanism of action of 7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid include other imidazo[1,2-A]pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific functional groups, such as the 2,2-difluoroethoxy group, which can impart unique chemical and biological properties. These properties can enhance its reactivity, stability, and potential therapeutic applications compared to other similar compounds .

Eigenschaften

Molekularformel

C10H8F2N2O3

Molekulargewicht

242.18 g/mol

IUPAC-Name

7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8F2N2O3/c11-8(12)5-17-6-1-2-14-7(10(15)16)4-13-9(14)3-6/h1-4,8H,5H2,(H,15,16)

InChI-Schlüssel

RXVLZKLGQCGFSG-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.